molecular formula C9H14Cl2N2O2S B2571738 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 2060043-29-8

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2571738
CAS No.: 2060043-29-8
M. Wt: 285.18
InChI Key: NPDXDZBAELWBOS-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions or by using piperidine derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazole derivatives, such as:

Uniqueness

What sets 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride apart is its specific combination of functional groups and its potential for diverse biological activities. This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research and pharmaceutical development .

Properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDXDZBAELWBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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